![molecular formula C23H19FN6O2 B2643176 N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207019-34-8](/img/structure/B2643176.png)
N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2 and its molecular weight is 430.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Structural Characterization
The compound N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is related to a wide range of heterocyclic compounds that exhibit biological activity. For instance, the synthesis and antimicrobial activities of antipyrine-based heterocycles have been reported, emphasizing the versatility of these compounds in generating biologically active molecules. These synthesized compounds were structurally elucidated using various spectroscopic techniques, and some displayed significant anticancer and antimicrobial properties (Riyadh, Kheder, & Asiry, 2013).
Molecular Probing and Radioligand Imaging
Compounds with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, similar to the structure of the compound , have been studied for their role as molecular probes. They have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), indicating their potential in pharmacological research (Kumar et al., 2011). Additionally, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been synthesized and used as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography, demonstrating their utility in molecular imaging (Dollé et al., 2008).
Antiviral and Antitumoral Activity
Compounds with structural similarities to N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide have been synthesized and tested for their antiviral and antitumoral activities. These studies reveal the potential of such compounds in treating various diseases, indicating the broad therapeutic applications of these chemical structures (Jilloju et al., 2021).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O2/c1-14-4-3-5-15(2)21(14)25-20(31)13-30-23(32)28-10-11-29-19(22(28)27-30)12-18(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHBOCYMVVARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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